molecular formula C13H10FN3O3 B11945970 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea CAS No. 13141-80-5

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea

Cat. No.: B11945970
CAS No.: 13141-80-5
M. Wt: 275.23 g/mol
InChI Key: KCBTVNMPNIYQDF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea is an organic compound characterized by the presence of both fluorophenyl and nitrophenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea typically involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-Fluoroaniline and 3-nitrobenzoyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: 3-Fluoroaniline is added dropwise to a solution of 3-nitrobenzoyl isocyanate in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acidic or basic solutions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Materials Science: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent or a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and nitrophenyl groups allow it to bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(3-nitrophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(3-nitrophenyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine can affect the compound’s reactivity and interactions with biological targets.

    1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea: This compound has the nitrophenyl group in the para position instead of the meta position. The position of the nitro group can influence the compound’s chemical properties and biological activity.

    1-(3-Fluorophenyl)-3-(3-aminophenyl)urea: This compound has an aminophenyl group instead of a nitrophenyl group

The uniqueness of this compound lies in its specific combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

13141-80-5

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-(3-nitrophenyl)urea

InChI

InChI=1S/C13H10FN3O3/c14-9-3-1-4-10(7-9)15-13(18)16-11-5-2-6-12(8-11)17(19)20/h1-8H,(H2,15,16,18)

InChI Key

KCBTVNMPNIYQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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